molecular formula C20H24N2O4 B3020349 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenethyl)isonicotinamide CAS No. 2034431-57-5

2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenethyl)isonicotinamide

Cat. No. B3020349
CAS RN: 2034431-57-5
M. Wt: 356.422
InChI Key: PQCXOFASUTZVSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isonicotinamide derivatives can vary based on the desired substituents and the specific chemical structure of the end product. For example, the synthesis of N-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide was achieved by reacting isonicotinoyl isothiocyanate with 4-aminoantipyrine in acetonitrile solution . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is characterized by the presence of the isonicotinamide moiety, which can engage in various intermolecular interactions. For instance, the isonicotinamide-4-methoxybenzoic acid co-crystal undergoes a first-order structural phase transition, which is confirmed by changes in crystallographic interaxial angles and differential scanning calorimetry . This indicates that the molecular structure of isonicotinamide derivatives can be quite dynamic and responsive to environmental changes such as temperature.

Chemical Reactions Analysis

Isonicotinamide derivatives can participate in a range of chemical reactions, often dictated by the functional groups present on the aromatic ring and the nature of the substituents. The papers do not provide specific reactions for the compound 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenethyl)isonicotinamide, but they do show that isonicotinamide derivatives can be synthesized and modified to achieve desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinamide derivatives can be influenced by their molecular structure. For example, the co-crystal of isonicotinamide with 4-methoxybenzoic acid exhibits a phase transition that is accompanied by changes in intermolecular interactions and crystal packing . Similarly, the inhibitory potency of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives against xanthine oxidase was found to be significantly affected by the substitution pattern on the phenyl ring . These findings suggest that the physical and chemical properties of 2-(cyclopropylmethoxy)-N-(3,4-dimethoxyphenethyl)isonicotinamide would also be dependent on its precise molecular conformation and substituents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its properties, potential uses, and safety .

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-17-6-5-14(11-18(17)25-2)7-9-22-20(23)16-8-10-21-19(12-16)26-13-15-3-4-15/h5-6,8,10-12,15H,3-4,7,9,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXOFASUTZVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)OCC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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